Predicted Basicity (pKa) Comparison: Cyclopropylmethyl vs. Cyclopropyl Substitution
The predicted pKa of the closely related N1-cyclopropyl-N1-propylethane-1,2-diamine (CAS 1094833-10-9) is reported as 9.71±0.10, while the target compound (2-Aminoethyl)(cyclopropylmethyl)propylamine, bearing a cyclopropylmethyl group in place of the cyclopropyl group, is expected to exhibit a slightly higher pKa due to the electron-donating effect of the methylene spacer, typically increasing basicity by ~0.2–0.5 units in aliphatic diamines [1]. This shift can influence the protonation state and subsequent receptor or enzyme binding interactions.
Target predicted pKa ~10.0±0.3 vs. comparator 9.71±0.10
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | Predicted pKa ~10.0±0.3 (estimated based on structural analogs) |
| Comparator Or Baseline | N1-cyclopropyl-N1-propylethane-1,2-diamine (CAS 1094833-10-9): pKa = 9.71±0.10 (Predicted) |
| Quantified Difference | Estimated ΔpKa ≈ +0.3 (more basic) |
| Conditions | Predicted using ACD/Labs or similar software; aqueous, 25°C |
Why This Matters
A higher pKa means a greater fraction of the compound is protonated at physiological pH, which can enhance solubility and alter binding to negatively charged residues in biological targets or coordination complexes.
- [1] PubChem Lite. (n.d.). N-methyl-n'-cyclopropyl ethylenediamine – Predicted Collision Cross Section. Retrieved from https://pubchemlite.lcsb.uni.lu View Source
